4,6-Dichloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one 4,6-Dichloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18303166
InChI: InChI=1S/C7H3Cl2NO3/c8-3-1-2-4(5(9)10-3)7(12)13-6(2)11/h1,7,12H
SMILES:
Molecular Formula: C7H3Cl2NO3
Molecular Weight: 220.01 g/mol

4,6-Dichloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one

CAS No.:

Cat. No.: VC18303166

Molecular Formula: C7H3Cl2NO3

Molecular Weight: 220.01 g/mol

* For research use only. Not for human or veterinary use.

4,6-Dichloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one -

Specification

Molecular Formula C7H3Cl2NO3
Molecular Weight 220.01 g/mol
IUPAC Name 4,6-dichloro-3-hydroxy-3H-furo[3,4-c]pyridin-1-one
Standard InChI InChI=1S/C7H3Cl2NO3/c8-3-1-2-4(5(9)10-3)7(12)13-6(2)11/h1,7,12H
Standard InChI Key DEKHWDKWCDXKKH-UHFFFAOYSA-N
Canonical SMILES C1=C2C(=C(N=C1Cl)Cl)C(OC2=O)O

Introduction

Key Findings

4,6-Dichloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one is a synthetic heterocyclic compound featuring a fused furopyridine core with chlorine substituents at positions 4 and 6, a hydroxyl group at position 3, and a ketone at position 1. This compound (CAS: 2837903-61-2) has a molecular formula of C₇H₃Cl₂NO₃ and a molecular weight of 220.01 g/mol. Its structural complexity and functional groups suggest potential applications in pharmaceutical intermediates and organic synthesis, though detailed biological data remain limited. Below, we explore its chemical identity, synthesis, properties, and applications.

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name is 4,6-dichloro-3-hydroxy-3H-furo[3,4-c]pyridin-1-one, with the following key features:

  • Fused ring system: A furan ring (oxygen-containing) fused to a pyridine ring (nitrogen-containing).

  • Substituents:

    • Chlorine atoms at positions 4 and 6.

    • Hydroxyl group at position 3.

    • Ketone group at position 1.

Table 1: Key Identifiers

PropertyValueSource
CAS Number2837903-61-2
Molecular FormulaC₇H₃Cl₂NO₃
Molecular Weight220.01 g/mol
IUPAC Name4,6-Dichloro-3-hydroxy-3H-furo[3,4-c]pyridin-1-one
PubChem CID167241898

Structural Analogues

  • 3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one (PubChem CID: 55263073): The parent structure lacking chlorine substituents .

  • 7-Hydroxyfuro[3,4-c]pyridin-3(1H)-one (PubChem CID: 5254986): A positional isomer with hydroxyl and ketone groups reversed .

Synthesis and Manufacturing

Table 2: Hypothetical Synthesis Steps

StepReactionReagents/ConditionsYield*
1CyclizationDMF, triethylamine, reflux~60%
2ChlorinationPOCl₃, 90°C, 10 hours~70%
3HydroxylationNaOH, aqueous hydrolysis~50%
*Estimated based on analogous reactions in .

Key Challenges

  • Regioselectivity: Ensuring precise placement of chlorine and hydroxyl groups.

  • Purification: Separation from positional isomers (e.g., 7-hydroxy analogues) .

Physical and Chemical Properties

Physicochemical Data

PropertyValue/DescriptionSource
Melting PointNot reported (estimated 240–260°C)
SolubilityLow in water; soluble in DMSO, DMF
StabilitySensitive to strong acids/bases

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks for C=O (~1650 cm⁻¹), O–H (~3200 cm⁻¹), and C–Cl (~600 cm⁻¹) .

  • NMR (Hypothetical):

    • ¹H NMR: Aromatic protons (δ 7.2–8.0 ppm), hydroxyl (δ 10.5–12.0 ppm) .

    • ¹³C NMR: Carbonyl (δ 165–170 ppm), aromatic carbons (δ 110–150 ppm) .

  • Mass Spectrometry: Molecular ion peak at m/z 220.01 [M]⁺.

AspectDetailsSource
ToxicityNot fully characterized; handle with PPE
Storage2–8°C in airtight containers
Hazard CodesH302, H315, H319, H335

Analytical Characterization Techniques

Table 3: Recommended Methods

TechniquePurpose
HPLCPurity assessment (>95%)
LC-MSMolecular weight confirmation
XRDCrystal structure determination

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator